molecular formula C7H6F3N B8647716 2,3,5-trifluoro-N-methylaniline

2,3,5-trifluoro-N-methylaniline

Cat. No.: B8647716
M. Wt: 161.12 g/mol
InChI Key: JRFMWDZRTMCJNC-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-N-methylaniline (C₇H₅F₃N) is a fluorinated aromatic amine characterized by a methyl group attached to the nitrogen atom and three fluorine substituents at the 2-, 3-, and 5-positions of the benzene ring. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing nature of fluorine atoms, which enhance metabolic stability and modulate electronic properties for targeted biological interactions .

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

2,3,5-trifluoro-N-methylaniline

InChI

InChI=1S/C7H6F3N/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,1H3

InChI Key

JRFMWDZRTMCJNC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC(=C1)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2,3,5-trifluoro-N-methylaniline with structurally related fluorinated anilines, highlighting differences in substituent patterns, physical properties, and applications:

Compound Name Substituents Melting Point (°C) Key Applications/Properties Synthesis Yield Reference
This compound 2-F, 3-F, 5-F; N-CH₃ Not reported Intermediate for antifolates, agrochemicals N/A
3,4,5-Trifluoro-N-methylaniline (32w) 3-F, 4-F, 5-F; N-CH₃ 119.0–121.5 Antifolate analog (pyridopyrimidine core) 220 mg (High)
N-Methyl-3,5-bis(trifluoromethyl)aniline 3-CF₃, 5-CF₃; N-CH₃ Colorless oil High lipophilicity; catalyst in organometallics 97%
Trifluralin (2,6-dinitro-N,N-dipropyl-4-trifluoromethylaniline) 2-NO₂, 6-NO₂; 4-CF₃; N-Pr₂ 48–49 Herbicide (soil-applied pre-emergent) Industrial scale
2-Methyl-3-(trifluoromethyl)aniline 2-CH₃, 3-CF₃; NH₂ Not reported Intermediate for dyes/pharmaceuticals N/A

Key Observations

Substituent Position and Electronic Effects: The 2,3,5-trifluoro substitution pattern creates a sterically hindered and electron-deficient aromatic ring, favoring interactions with biological targets like enzymes (e.g., antifolate analogs in pyridopyrimidine derivatives) . In contrast, 3,4,5-trifluoro-N-methylaniline (compound 32w) exhibits a higher melting point (119–121.5°C) due to symmetrical fluorine placement, enhancing crystallinity . N-Methyl-3,5-bis(trifluoromethyl)aniline lacks fluorine but incorporates bulkier CF₃ groups, resulting in liquid-phase stability and utility in organometallic catalysis .

Functional Group Impact: Trifluralin’s nitro groups (NO₂) and CF₃ substituent confer radical scavenging and herbicidal activity, differentiating it from fluorine-only analogs . 2-Methyl-3-(trifluoromethyl)aniline (CAS 54396-44-0) demonstrates how methyl groups adjacent to CF₃ alter steric bulk and solubility compared to 2,3,5-trifluoro derivatives .

Synthetic Efficiency :

  • Palladium-catalyzed methods (e.g., Pd₂dba₃/S-Phos) achieve high yields (>95%) for trifluoromethylated anilines, whereas nitro-substituted analogs (e.g., trifluralin) require industrial-scale nitration processes .

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